molecular formula C19H16Cl2N2O2 B11022713 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B11022713
M. Wt: 375.2 g/mol
InChI Key: OCCYBPNBEVRAIL-UHFFFAOYSA-N
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Description

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule based on a potent 1,2-oxazole (isoxazole) scaffold. This compound is designed for research applications, particularly in immunology and pharmacology. The core structure of this molecule features a 3-(2,6-dichlorophenyl)-5-methylisoxazole, a motif recognized for its immunomodulating properties. Scientific literature indicates that analogs sharing this core, such as leflunomide, are potent disease-modifying anti-rheumatic drugs (DMARDs) used in the treatment of rheumatoid arthritis . The primary mechanism of action for these analogs is often linked to the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is critical for pyrimidine synthesis in proliferating lymphocytes . The specific substitution with a 2,5-dimethylphenyl group on the carboxamide moiety is intended to fine-tune the molecule's physicochemical properties, target binding affinity, and metabolic stability, making it a valuable tool for structure-activity relationship (SAR) studies . This compound is supplied for non-medical, investigative purposes. It is strictly for use in laboratory research and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

Molecular Formula

C19H16Cl2N2O2

Molecular Weight

375.2 g/mol

IUPAC Name

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C19H16Cl2N2O2/c1-10-7-8-11(2)15(9-10)22-19(24)16-12(3)25-23-18(16)17-13(20)5-4-6-14(17)21/h4-9H,1-3H3,(H,22,24)

InChI Key

OCCYBPNBEVRAIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C2=C(ON=C2C3=C(C=CC=C3Cl)Cl)C

Origin of Product

United States

Preparation Methods

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), hydroxybenzotriazole (HOBt)

  • Solvent : Dichloromethane (DCM) or THF

  • Conditions : 0°C to room temperature, 12–24 hours

  • Yield : 70–75%

This method ensures mild conditions suitable for acid-sensitive substrates. The reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the aniline.

Schotten-Baumann Reaction

  • Reagents : Thionyl chloride (SOCl₂) for acid chloride formation, followed by 2,5-dimethylaniline in aqueous NaOH

  • Solvent : Tetrahydrofuran (THF)/water biphasic system

  • Yield : 65–70%

While efficient, this method requires stringent moisture control to prevent hydrolysis of the acid chloride intermediate.

Optimization and Challenges

Catalyst Screening

Initial efforts using FeCl₃ or Cu(OTf)₂ resulted in lower yields (56–68%) due to competing side reactions. Zn(OTf)₂ emerged as optimal, enhancing cyclization efficiency while suppressing byproducts like oxazolines.

Solvent Effects

Polar aprotic solvents (e.g., DCE) outperform DMF or toluene by stabilizing the Zn(OTf)₂ catalyst and facilitating intermediate solubility.

Byproduct Management

Common byproducts include:

  • Symmetrical dimethyl dihydropyridine : Formed via over-alkylation, mitigated by stoichiometric control of 2,5-dimethylaniline.

  • Dichlorobenzaldehyde : Removed via hexane washes during purification.

Scalability and Industrial Feasibility

Gram-scale synthesis (10 g batches) has been achieved using:

  • Continuous Flow Reactors : For cyclization steps, reducing reaction time to 3 hours.

  • Crystallization : Hexane/ethyl acetate recrystallization achieves >98% purity.

Comparative Analysis of Methods

Method Yield Catalyst Purification Scalability
Zn(OTf)₂ Cyclization83%Zn(OTf)₂Column ChromatographyHigh
Schotten-Baumann Coupling70%NoneRecrystallizationModerate
Suzuki Coupling73%Pd(PPh₃)₄Column ChromatographyLow

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the phenyl rings or the oxazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits promising biological activities, making it a candidate for therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide may inhibit the growth of certain cancer cell lines. Its mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies demonstrated its ability to reduce pro-inflammatory cytokine production in activated immune cells .
  • Enzyme Inhibition : Interaction studies have revealed that this compound can bind to various enzymes and receptors, influencing their activity. For instance, it has been investigated for its inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation.

Biochemical Studies

In biochemical research, the compound has been utilized to study:

  • Biochemical Pathways : Its ability to modulate enzyme activity makes it useful for elucidating biochemical pathways involved in disease processes. For example, studies have focused on how it affects metabolic pathways related to cancer and inflammation.
  • Structure-Activity Relationships : Researchers are exploring structural analogs of this compound to understand how variations in chemical structure affect biological activity. This knowledge could lead to the development of more potent derivatives with improved therapeutic profiles .

Material Science Applications

Beyond biological applications, this compound is also being investigated for its potential uses in material science:

  • Polymer Chemistry : The compound's unique structure may allow it to act as a monomer or additive in the synthesis of advanced polymers with specific properties such as increased thermal stability or enhanced mechanical strength.

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound:

  • Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the proliferation of breast cancer cells in vitro. The study provided insights into its mechanism involving apoptosis induction through mitochondrial pathways .
  • Anti-inflammatory Research : Another research effort examined the compound's effects on inflammatory markers in human macrophages. Results indicated a dose-dependent reduction in TNF-alpha and IL-6 production upon treatment with the compound, suggesting its potential utility in treating inflammatory diseases.
  • Enzyme Interaction Studies : A comprehensive docking study revealed that the compound binds effectively to CDK2 with a binding affinity comparable to known inhibitors. This finding supports further investigation into its role as a therapeutic agent against cancers driven by aberrant CDK activity .

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their function.

    Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name & CAS No. Substituent on Amide Nitrogen Molecular Weight Key Properties/Applications References
Target Compound (CAS 349131-14-2) 2,5-Dimethylphenyl 363.25 g/mol Immunomodulation, rheumatoid arthritis
N-(1-Hydroxy-2-methylpropan-2-yl) analog 1-Hydroxy-2-methylpropyl 343.2 g/mol Enhanced solubility due to hydroxyl group
N-[(4-Phenyl-1,3-thiazol-2-yl)carbamothioyl] analog (CAS 489425-84-5) Thiazole-carbamothioyl 467.36 g/mol Sulfur-rich substituent; potential altered metabolism
N-(2-Carbamoylphenyl) analog (CAS 309951-46-0) 2-Carbamoylphenyl 390.22 g/mol Increased hydrogen bonding capacity
N-[3-(Dimethylamino)propyl] analog Dimethylaminopropyl ~370 g/mol Basic side chain; improved solubility
N-(3,5-Dimethylphenyl) analog (CAS 349131-14-2) 3,5-Dimethylphenyl 363.25 g/mol Steric hindrance vs. 2,5-isomer

Physicochemical Properties

  • Crystallography: The target compound’s monohydrate form (CAS 175204-38-3) exhibits a dihedral angle of 59.1° between the oxazole and dichlorophenyl rings, stabilized by N–H···O and O–H···O hydrogen bonds . This contrasts with non-hydrated analogs, which may have altered bioavailability.
  • Solubility: Dimethylaminopropyl and hydroxypropyl analogs show higher solubility in polar solvents compared to aromatic-substituted derivatives .
  • Stability : Thiazole-containing analogs may exhibit greater photostability due to sulfur’s electron-withdrawing effects .

Biological Activity

3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical attributes:

  • Molecular Formula : C19H16Cl2N2O2
  • Molecular Weight : 375.25 g/mol
  • IUPAC Name : this compound

The structure features a dichlorophenyl group and a dimethylphenyl group attached to an oxazole ring, contributing to its unique chemical properties and biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that compounds containing oxazole rings, including this compound, can exhibit potent anticancer properties. For instance:

  • The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, derivatives of oxazole were shown to inhibit the proliferation of human colon adenocarcinoma (HT-29) and breast cancer cells with IC50 values as low as 2.76 µM .
Cell LineIC50 Value (µM)Reference
HT-292.76
OVXF 8999.27
PXF 17521.143

The mechanism of action for this compound involves interaction with specific molecular targets within cancer cells:

  • It may modulate the activity of enzymes or receptors involved in cell signaling pathways related to proliferation and apoptosis. The exact molecular targets are still under investigation but are believed to include various kinases and transcription factors.

Other Biological Activities

In addition to anticancer effects, the compound has shown potential in other therapeutic areas:

  • Antimicrobial Activity : Preliminary studies suggest that oxazole derivatives can exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria . The specific activity against resistant strains is an area of ongoing research.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound and its derivatives:

  • Antitumor Efficacy : A study reported that modifications to the oxazole structure enhanced antitumor activity across multiple cancer cell lines . This suggests that structural variations can significantly influence biological outcomes.
  • Selectivity in Cancer Types : Research has indicated that certain derivatives exhibit high selectivity for renal cancer cells compared to other types, suggesting potential for targeted therapies.
  • Broad-Spectrum Antimicrobial Potential : Other studies have explored the use of similar compounds in treating drug-resistant infections, demonstrating their potential as novel scaffolds for new antimicrobial agents .

Q & A

Q. What synthetic routes are recommended for synthesizing 3-(2,6-dichlorophenyl)-N-(2,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of substituted precursors. Key steps include:

  • Oxazole ring formation : Using a carboxamide precursor and a chlorinated phenyl group under controlled dehydration conditions.
  • Substituent introduction : The 2,5-dimethylphenyl group is introduced via nucleophilic substitution or coupling reactions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., Pd for cross-coupling). Yields improve with slow addition of reagents and inert atmosphere to prevent side reactions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves bond angles (e.g., dihedral angle of 59.10° between benzene and oxazole rings) and hydrogen-bonding networks (N–H⋯O, O–H⋯O) critical for stability .
  • NMR/FT-IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1680 cm⁻¹) and substituent positions (e.g., aromatic proton splitting patterns) .

Q. What in vitro assays are used to evaluate biological activity?

  • Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Antimicrobial testing : Broth microdilution for MIC determination against Gram-positive/negative bacteria. Controls include solvent-only and reference drugs (e.g., doxorubicin, ciprofloxacin) .

Advanced Research Questions

Q. How do structural modifications at the dichlorophenyl or dimethylphenyl groups affect biological activity?

  • Electron-withdrawing substituents (e.g., Cl) enhance electrophilicity, improving target binding (e.g., enzyme inhibition).
  • Methyl groups on the phenyl ring increase lipophilicity, enhancing membrane permeability. SAR studies show that replacing 2,5-dimethylphenyl with bulkier groups reduces activity due to steric hindrance .

Q. What computational approaches model interactions with biological targets?

  • Docking simulations : Use AutoDock Vina to predict binding poses in ATP-binding pockets (e.g., kinases).
  • MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD < 2 Å over 100 ns trajectories).
  • QSAR models : Correlate logP and Hammett constants with activity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardize assays : Use identical cell lines, incubation times, and solvent controls.
  • Orthogonal validation : Confirm cytotoxicity via apoptosis markers (e.g., caspase-3 activation) alongside MTT.
  • Batch variability checks : Purity analysis (HPLC ≥ 95%) to exclude degradation products .

Q. What strategies assess pharmacokinetic properties in preclinical studies?

  • ADME profiling :
  • Solubility : Shake-flask method in PBS (pH 7.4).
  • Plasma stability : Incubate with mouse plasma (37°C, 24h) and quantify via LC-MS.
  • CYP450 inhibition : Fluorescent assays to predict drug-drug interactions.
    • In vivo models : Pharmacokinetic curves (Cₘₐₓ, t₁/₂) in rodents after oral/IP administration .

Q. How do hydrogen bonding and π-π interactions influence stability and reactivity?

  • Crystal packing : N–H⋯O and O–H⋯O bonds create a 3D network, reducing hygroscopicity.
  • π-π stacking (centroid distance 3.804 Å) stabilizes the solid-state structure, delaying hydrolysis in aqueous media .

Q. What considerations guide analog design for SAR exploration?

  • Bioisosteric replacement : Swap oxazole with thiazole to modulate electron density.
  • Substituent polarity : Introduce –OH or –NH₂ for H-bond donor capacity.
  • Steric maps : Use molecular modeling to avoid clashes with target binding sites .

Q. How is the mechanism of action validated using molecular biology techniques?

  • Gene knockdown : siRNA targeting suspected pathways (e.g., PI3K/Akt) to confirm target dependency.
  • Western blotting : Measure protein expression changes (e.g., p53, Bcl-2) post-treatment.
  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells .

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